molecular formula C11H17N3O3 B14754455 Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-

Cat. No.: B14754455
M. Wt: 239.27 g/mol
InChI Key: ADNPVCUJXJZUTB-UHFFFAOYSA-N
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Description

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-(1,3-dioxo-2,8-diazaspiro[5.5]undecan-2-yl)acetamide

InChI

InChI=1S/C11H17N3O3/c1-8(15)13-14-9(16)3-5-11(10(14)17)4-2-6-12-7-11/h12H,2-7H2,1H3,(H,13,15)

InChI Key

ADNPVCUJXJZUTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=O)CCC2(C1=O)CCCNC2

Origin of Product

United States

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